2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Description
2-Chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a heterocyclic compound featuring a benzamide core substituted with a nitro group at the 5-position and a chlorine atom at the 2-position. The benzamide moiety is linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-3-4-10(2)12(7-9)16-20-21-17(26-16)19-15(23)13-8-11(22(24)25)5-6-14(13)18/h3-8H,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQMLALKZQNRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Molecular docking studies and pharmacophore modeling can provide insights into its binding affinity and specificity for target proteins.
Comparison with Similar Compounds
Key Observations :
Gene Modulation (RORγ Pathway)
This highlights the critical role of substituent positioning on the phenyl ring.
Antimicrobial and Anti-Inflammatory Activity
- Antimicrobial Activity : N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () exhibited moderate antibacterial and antifungal activity, attributed to the trimethoxyphenyl group’s lipophilicity . The target compound lacks a sulfanyl group but features a nitro group, which may confer distinct antimicrobial properties through redox interactions.
- Anti-Inflammatory Activity : Bis-1,3,4-oxadiazole derivatives () showed anti-inflammatory activity via COX-2 inhibition . The target compound’s nitro group could similarly modulate inflammatory pathways by interacting with nitric oxide synthase.
Structure-Activity Relationships (SAR)
- Substituent Effects : The 2,5-dimethylphenyl group on the oxadiazole ring may improve metabolic stability compared to compounds with unsubstituted phenyl groups .
Biological Activity
2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by the presence of an oxadiazole ring, a nitro group, and a benzamide moiety. The molecular formula is with a molecular weight of 366.76 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 366.76 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways that are crucial for cell proliferation and survival.
Enzyme Inhibition
Research suggests that this compound exhibits inhibitory effects on various kinases and proteases. For example, studies have shown that derivatives of benzamide compounds can inhibit RET kinase activity, which is implicated in several cancers . The oxadiazole ring enhances the binding affinity to these targets due to its electron-withdrawing properties.
Biological Assays and Efficacy
Numerous studies have evaluated the biological activity of this compound through various assays:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant antitumor effects against different cancer cell lines. For instance, it was found to inhibit cell proliferation in RET-positive cancer cells by disrupting the signaling pathways essential for tumor growth .
- Cell Viability Assays : The compound has been tested in cell viability assays where it showed dose-dependent effects on mouse splenocytes. At concentrations around 100 nM, it was able to rescue immune cells significantly from apoptosis .
- Mechanistic Studies : Molecular docking studies indicated that the compound binds effectively to the active sites of target proteins involved in cancer progression. These findings were supported by pharmacophore modeling which suggested high binding affinity and specificity for certain kinases .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study investigated the effects of this compound on RET kinase inhibition. Results indicated a strong correlation between compound concentration and inhibition rates, suggesting its potential as a lead compound for developing RET inhibitors .
- Case Study 2 : Another research focused on the immunomodulatory effects of this compound in mouse models. It was observed that treatment led to enhanced immune responses in tumor-bearing mice, indicating its potential utility in cancer immunotherapy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
